8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrido[2,3-d]pyrimidin-5-ones and has been studied for its inhibitory effects on certain kinase domains, making it a candidate for therapeutic applications .
Vorbereitungsmethoden
The synthesis of 8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine coreIndustrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Often carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As an inhibitor of specific kinase domains, which are crucial in cell signaling pathways.
Medicine: Potential therapeutic applications in treating chronic inflammatory diseases and certain types of cancer.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the kinase domain of macrophage colony-stimulating factor-1 receptor (FMS). This inhibition disrupts cell signaling pathways that are crucial for the proliferation and survival of certain cells, thereby exerting anti-inflammatory and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrido[2,3-d]pyrimidin-5-ones, 8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide is unique due to its specific substitution pattern, which enhances its inhibitory activity against FMS. Similar compounds include:
- N-[(5S,6R,9S)-8-[cyclohexyl(oxo)methyl]-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]cyclopropanecarboxamide .
- Various imidazole-containing compounds that also exhibit significant biological activities .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C27H34N6O3 |
---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
8-cyclohexyl-N-methoxy-5-oxo-2-[4-(2-pyrrolidin-1-ylethyl)anilino]pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H34N6O3/c1-36-31-26(35)23-18-33(21-7-3-2-4-8-21)25-22(24(23)34)17-28-27(30-25)29-20-11-9-19(10-12-20)13-16-32-14-5-6-15-32/h9-12,17-18,21H,2-8,13-16H2,1H3,(H,31,35)(H,28,29,30) |
InChI-Schlüssel |
LYINTIKJROJCGF-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)C1=CN(C2=NC(=NC=C2C1=O)NC3=CC=C(C=C3)CCN4CCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.